molecular formula C12H25NO2Si2 B13928455 Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate CAS No. 91387-29-0

Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate

Cat. No.: B13928455
CAS No.: 91387-29-0
M. Wt: 271.50 g/mol
InChI Key: XKRIPGAGCJYAIU-UHFFFAOYSA-N
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Description

Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate: is an organosilicon compound with the molecular formula C12H25NO2Si2 . It is a derivative of but-2-ynoic acid, where the hydrogen atoms are replaced by ethyl and bis(trimethylsilyl)amino groups. This compound is known for its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate typically involves the reaction of but-2-ynoic acid with bis(trimethylsilyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The bis(trimethylsilyl)amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate exerts its effects involves its interaction with specific molecular targets. The bis(trimethylsilyl)amino group plays a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved may include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

    Bis(trimethylsilyl)amine: An organosilicon compound with similar structural features.

    Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester: Another compound with bis(trimethylsilyl)amino groups.

Uniqueness: Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate is unique due to its specific combination of ethyl and bis(trimethylsilyl)amino groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in specialized applications in organic synthesis and material science.

Properties

CAS No.

91387-29-0

Molecular Formula

C12H25NO2Si2

Molecular Weight

271.50 g/mol

IUPAC Name

ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate

InChI

InChI=1S/C12H25NO2Si2/c1-8-15-12(14)10-9-11-13(16(2,3)4)17(5,6)7/h8,11H2,1-7H3

InChI Key

XKRIPGAGCJYAIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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